Cas no 887867-67-6 (3-phenoxy-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide)

3-Phenoxy-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a pyridinyl moiety and a phenoxy-substituted benzamide group. This structure imparts potential utility in medicinal chemistry and agrochemical research due to its ability to interact with biological targets through hydrogen bonding and π-π stacking. The oxadiazole ring enhances metabolic stability, while the pyridine and benzamide groups contribute to selective binding affinity. Its well-defined synthesis route allows for scalable production, making it a candidate for further pharmacological or pesticidal studies. The compound's balanced lipophilicity and molecular weight suggest favorable bioavailability for exploratory applications.
3-phenoxy-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide structure
887867-67-6 structure
商品名:3-phenoxy-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide
CAS番号:887867-67-6
MF:C20H14N4O3
メガワット:358.350163936615
CID:6151326
PubChem ID:3463679

3-phenoxy-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 3-phenoxy-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide
    • 3-phenoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
    • AB00669189-01
    • F0608-1158
    • AKOS024586813
    • 887867-67-6
    • CCG-299575
    • 3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
    • 3-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
    • インチ: 1S/C20H14N4O3/c25-18(22-20-24-23-19(27-20)14-9-11-21-12-10-14)15-5-4-8-17(13-15)26-16-6-2-1-3-7-16/h1-13H,(H,22,24,25)
    • InChIKey: DOQRZBLBLKTJQN-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC=CC=1)C1=CC=CC(C(NC2=NN=C(C3C=CN=CC=3)O2)=O)=C1

計算された属性

  • せいみつぶんしりょう: 358.10659032g/mol
  • どういたいしつりょう: 358.10659032g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 480
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 90.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

3-phenoxy-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0608-1158-50mg
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
887867-67-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0608-1158-10mg
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
887867-67-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0608-1158-10μmol
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
887867-67-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0608-1158-2μmol
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
887867-67-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0608-1158-5mg
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
887867-67-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0608-1158-20mg
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
887867-67-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0608-1158-100mg
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
887867-67-6 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0608-1158-3mg
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
887867-67-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0608-1158-15mg
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
887867-67-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0608-1158-40mg
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
887867-67-6 90%+
40mg
$140.0 2023-05-17

3-phenoxy-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献

3-phenoxy-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamideに関する追加情報

3-Phenoxy-N-(5-pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 887867-67-6)

The compound 3-phenoxy-N-(5-pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 887867-67-6) is a highly specialized organic compound with a complex molecular structure. This compound belongs to the class of benzamides and incorporates functional groups such as the phenoxy group and the 1,3,4-oxadiazole ring system. The presence of these functional groups makes it a promising candidate for various applications in the fields of pharmacology and materials science.

Recent studies have highlighted the potential of benzamide derivatives in drug discovery, particularly in targeting specific biological pathways. The phenoxy group in this compound is known to enhance solubility and bioavailability, which are critical factors in drug design. Additionally, the 1,3,4-oxadiazole ring system is a heterocyclic structure that has been associated with anti-inflammatory and antioxidant properties. These attributes make 3-phenoxy-N-(5-pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide a valuable molecule for further exploration in therapeutic applications.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Researchers have employed methods such as nucleophilic substitution and condensation reactions to achieve the desired molecular architecture. The incorporation of the pyridine ring into the molecule adds electronic diversity and enhances its reactivity. This makes it suitable for use in various chemical transformations and catalytic processes.

In terms of biological activity, 3-phenoxy-N-(5-pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Studies conducted using computational modeling techniques have revealed its ability to bind to specific protein targets with high affinity. This suggests that it could be developed into a lead compound for treating conditions such as inflammation and oxidative stress-related disorders.

Moreover, the compound's structural features make it an interesting candidate for material science applications. The combination of aromatic rings and heterocyclic systems provides it with unique electronic properties. Researchers are exploring its potential as a component in advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its ability to exhibit fluorescence under certain conditions further enhances its utility in sensing and imaging technologies.

From an environmental perspective, the stability and biodegradability of 3-phenoxy-N-(5-pyridin-4-yL)-1,3,4-Oxadiazol2 ylbenzamide are critical considerations. Preliminary studies indicate that it has moderate stability under standard conditions, which is essential for its safe handling and disposal. However, further research is required to fully understand its environmental impact and develop sustainable synthesis methods.

In conclusion, 3-phenoxy-N-(5-pyridin-YL)-1 3 4-Oxadiazol2 ylbenzamide (CAS No 887867 67 6) represents a significant advancement in the field of organic chemistry. Its unique molecular structure endows it with versatile properties that make it suitable for a wide range of applications. As research continues to uncover its full potential, this compound is poised to play a pivotal role in both therapeutic development and materials science innovation.

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